molecular formula C10H11NO3 B2628360 2-(2,6-Dimethoxyphenoxy)acetonitrile CAS No. 21244-81-5

2-(2,6-Dimethoxyphenoxy)acetonitrile

Cat. No. B2628360
CAS RN: 21244-81-5
M. Wt: 193.202
InChI Key: QDAOLZRIBDCHRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2,6-Dimethoxyphenoxy)acetonitrile” is a versatile chemical compound used in scientific research. It has a CAS Number of 21244-81-5 and a linear formula of C10H11NO3 .


Molecular Structure Analysis

The molecular structure of “2-(2,6-Dimethoxyphenoxy)acetonitrile” is represented by the SMILES string COC1=CC=CC (OC)=C1OCC#N and the InChI 1S/C10H11NO3/c1-12-8-4-3-5-9 (13-2)10 (8)14-7-6-11/h3-5H,7H2,1-2H3 .


Chemical Reactions Analysis

“2-(2,6-Dimethoxyphenoxy)acetonitrile” is a versatile chemical compound that is ideal for various applications such as drug synthesis, organic reactions, and material synthesis.


Physical And Chemical Properties Analysis

“2-(2,6-Dimethoxyphenoxy)acetonitrile” has a molecular weight of 193.2 . It is a liquid at room temperature .

Scientific Research Applications

Enzymatic Modification

  • Antioxidant Synthesis : 2,6-Dimethoxyphenol, related to 2-(2,6-Dimethoxyphenoxy)acetonitrile, was modified using laccase to produce compounds with higher antioxidant capacity. The main product, a symmetrical CC linked 3,3′,5,5′-tetramethoxy biphenyl-4,4′-diol, showed about 2 times the antioxidant capacity of the substrate. This demonstrates the potential application of enzymatically modified phenolic compounds as bioactive compounds (Adelakun et al., 2012).

Polymerization Studies

  • Increased Polymerization Rate : The oxidative polymerizations of 2,6-dimethylphenol with copper-(1-methylimidazole) complexes in various solvents showed that acetonitrile significantly increased the catalyst activity. This finding is crucial for understanding the solvent effects in catalytic processes (Gamez et al., 2001).

Molecular Structures and Solution-Phase Behavior

  • Pentacoordinate Stannate Complexes : Studies on the reaction of chloro- and (2,6-dimethylphenoxy)triorganostannanes with tris(dimethylamino)sulfonium (TAS) chloride or 2,6-dimethylphenoxide in acetonitrile formed pentacoordinate stannate complexes. These complexes were analyzed using various spectroscopic techniques and X-ray crystallography, revealing important details about the hypervalent nature of Sn(IV) species (Suzuki et al., 1990).

Electrochemical Studies

  • Electrochemical Oxidation : Research on the electrochemical oxidation of various phenolic compounds in acetonitrile revealed insights into the reaction mechanisms and intermediate products. These studies are important for understanding the electrochemical behavior of phenolic compounds and their derivatives (Rodakiewicz-Nowak et al., 2000).

Safety and Hazards

The safety information for “2-(2,6-Dimethoxyphenoxy)acetonitrile” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

2-(2,6-dimethoxyphenoxy)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-12-8-4-3-5-9(13-2)10(8)14-7-6-11/h3-5H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDAOLZRIBDCHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dimethoxyphenoxy)acetonitrile

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